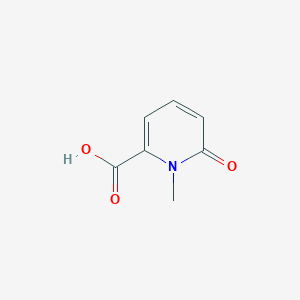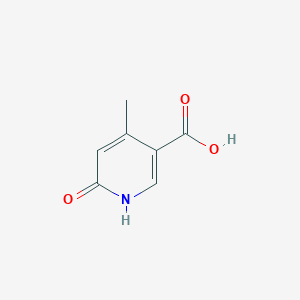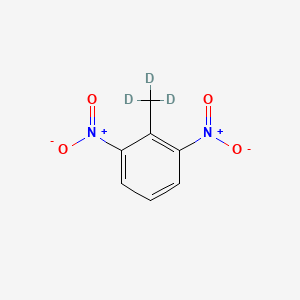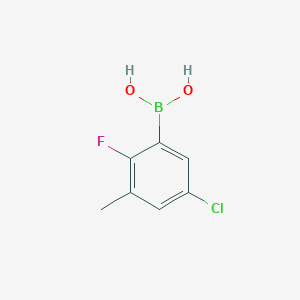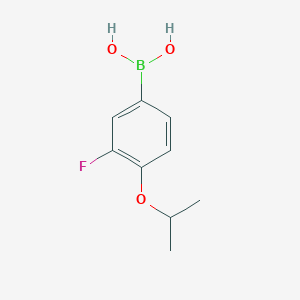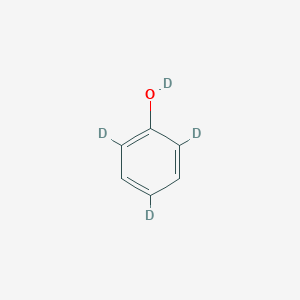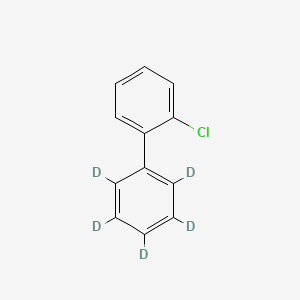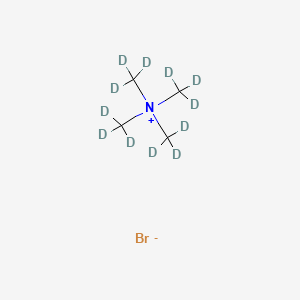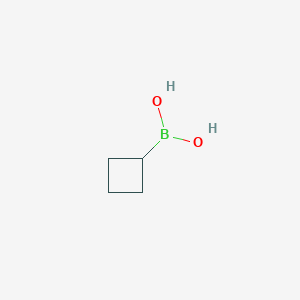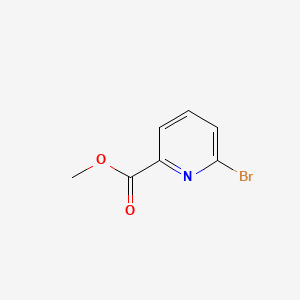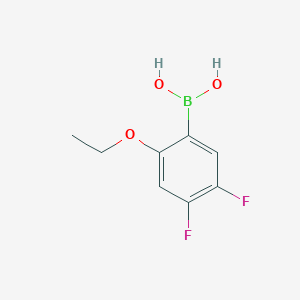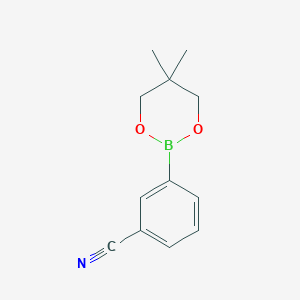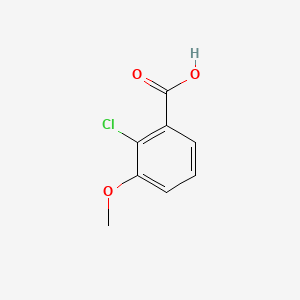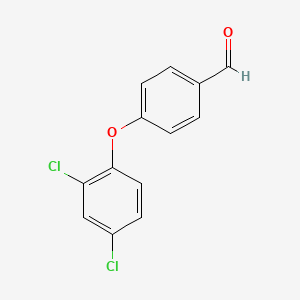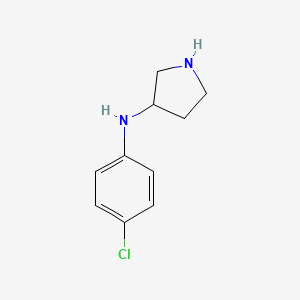
N-(4-chlorophenyl)pyrrolidin-3-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)pyrrolidin-3-amine and related compounds has been explored through various synthetic routes. For instance, a novel synthetic route was developed for a compound with a similar structure, where a dynamic process due to nitrogen inversion at the central amine nitrogen was identified . Another study reported the synthesis of a series of N-(chlorophenyl)pyridinecarboxamides, which shares a similar chlorophenyl component with the compound of interest . Additionally, a facile synthesis method was developed for N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which could provide insights into the synthesis of chlorophenyl-containing compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-chlorophenyl)pyrrolidin-3-amine has been characterized using various techniques. For example, the crystal structure of a chiral sec-amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, was determined using X-ray diffraction, which could provide valuable information about the structural aspects of chlorophenyl amines . The crystal structure of another related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was also elucidated, revealing how molecules form inversion dimers and are packed into layers by π-stacking interactions .
Chemical Reactions Analysis
The reactivity of N-(4-chlorophenyl)pyrrolidin-3-amine can be inferred from studies on similar compounds. For instance, unique oxidation reactions of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin have been reported, which could be relevant for understanding the oxidative behavior of related amines . Moreover, the stereoselective synthesis of trans-2,5-disubstituted pyrrolidines by cyclization of aminyl radicals generated from N-chloro-N-alkylalk-4-enylamines provides insights into the radical chemistry of chlorophenyl amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-chlorophenyl)pyrrolidin-3-amine can be compared to those of structurally related compounds. The study on N-(chlorophenyl)pyridinecarboxamides discussed the physicochemical properties, melting temperatures, and interaction landscapes of these compounds, which could be relevant for understanding the properties of chlorophenyl amines . Additionally, the crystal structure analysis of related compounds provides information on their solid-state properties, such as hydrogen bonding and molecular packing .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N-(4-chlorophenyl)pyrrolidin-3-amine and similar compounds have been studied for their synthesis and characterization. For example, a study focused on synthesizing Co(III) complexes with N,N′-disalicylidene-1,2-phenylendiamine dianion and various amines, including pyrrolidine. These complexes were analyzed using techniques like IR, UV–Vis, and NMR spectroscopy (Amirnasr et al., 2001).
Asymmetric Synthesis
- The compound has been utilized in asymmetric synthesis processes. For instance, one study detailed an efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, demonstrating its application in the creation of chiral pyrrolidines (Chung et al., 2005).
Pharmaceutical Applications
- Studies have explored the use of N-(4-chlorophenyl)pyrrolidin-3-amine derivatives in pharmaceutical contexts. For example, research on N-Mannich bases derived from pyrrolidine diones indicated their potential as anticonvulsant agents (Kamiński et al., 2013).
CCR4 Antagonists
- In the field of immunology and inflammation, derivatives of N-(4-chlorophenyl)pyrrolidin-3-amine have been synthesized as CCR4 antagonists, showing potential in anti-inflammatory activity in preclinical models (Yokoyama et al., 2009).
Organic Activators
- The compound has also been used as an organic activator in the reduction of aromatic imines, demonstrating the versatility of pyrrolidine derivatives in organic chemistry applications (Onomura et al., 2006).
Zukünftige Richtungen
Pyrrolidine derivatives, such as N-(4-chlorophenyl)pyrrolidin-3-amine, continue to be of interest in drug discovery due to their versatile structure and potential biological activity . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12-13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFRLEXMICVMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)pyrrolidin-3-amine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

